2,4-dichlorobenzyl N'-cyano-N-isopropylimidothiocarbamate
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Overview
Description
(2,4-dichlorophenyl)methyl N-cyano-N’-propan-2-ylcarbamimidothioate is a chemical compound with the molecular formula C12H13Cl2N3S and a molecular weight of 302.2 g/mol. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of (2,4-dichlorophenyl)methyl N-cyano-N’-propan-2-ylcarbamimidothioate involves several steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with N-cyano-N’-propan-2-ylthiourea under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sodium hydroxide. The mixture is heated and stirred for several hours to yield the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
(2,4-dichlorophenyl)methyl N-cyano-N’-propan-2-ylcarbamimidothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or alkoxides.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., sodium hydroxide, palladium on carbon), and specific temperatures and pressures to optimize the reaction outcomes .
Scientific Research Applications
(2,4-dichlorophenyl)methyl N-cyano-N’-propan-2-ylcarbamimidothioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of (2,4-dichlorophenyl)methyl N-cyano-N’-propan-2-ylcarbamimidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
(2,4-dichlorophenyl)methyl N-cyano-N’-propan-2-ylcarbamimidothioate can be compared with similar compounds, such as:
- (2,4-dichlorophenyl)methyl N-cyano-N’-methylcarbamimidothioate
- (2,4-dichlorophenyl)methyl N-cyano-N’-ethylcarbamimidothioate
These compounds share similar structures but differ in their alkyl substituents. The unique properties of (2,4-dichlorophenyl)methyl N-cyano-N’-propan-2-ylcarbamimidothioate, such as its specific reactivity and biological activity, make it distinct from its analogs.
Properties
CAS No. |
445385-88-6 |
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Molecular Formula |
C12H13Cl2N3S |
Molecular Weight |
302.2g/mol |
IUPAC Name |
(2,4-dichlorophenyl)methyl N-cyano-N'-propan-2-ylcarbamimidothioate |
InChI |
InChI=1S/C12H13Cl2N3S/c1-8(2)17-12(16-7-15)18-6-9-3-4-10(13)5-11(9)14/h3-5,8H,6H2,1-2H3,(H,16,17) |
InChI Key |
ZAOBXKSJBWFHTR-UHFFFAOYSA-N |
SMILES |
CC(C)N=C(NC#N)SCC1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CC(C)N=C(NC#N)SCC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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